molecular formula C14H15N B3060721 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 7092-81-1

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B3060721
CAS No.: 7092-81-1
M. Wt: 197.27 g/mol
InChI Key: QPDYCRJIHVDOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline is a tricyclic heterocyclic compound featuring a fused cycloheptane and quinoline system. This scaffold has garnered significant interest due to its adaptability in medicinal chemistry, particularly as a histamine H3-receptor antagonist . Modifications at positions 11 (e.g., carboxylic acid, amine, or aryl groups) and the quinoline core (e.g., halogenation) enable diverse pharmacological activities, including anticancer, antiepileptic, and antibacterial effects .

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-11-10-12-7-4-5-9-14(12)15-13(11)8-3-1/h4-5,7,9-10H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYCRJIHVDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=CC=CC=C3N=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395564
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7092-81-1
Record name 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and aniline derivatives, which undergo a series of condensation and cyclization reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core, enhancing their chemical and biological properties.

Scientific Research Applications

Antidepressant Activity

One of the primary applications of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives is their role as antidepressant agents. Research indicates that these compounds exhibit pharmacological properties similar to well-known antidepressants like amitriptyline and imipramine. A comparative study highlighted that certain substituted derivatives show significant activity against depressive symptoms in animal models, suggesting a mechanism involving the modulation of neurotransmitter systems in the central nervous system (CNS) .

Chemical Synthesis

The synthesis of this compound involves various chemical methodologies that facilitate the introduction of functional groups to enhance biological activity. The compound's structural framework allows for modifications that can lead to improved efficacy and reduced side effects compared to traditional antidepressants .

Study on Antidepressant Efficacy

A notable study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant properties. The researchers conducted behavioral tests on mice to assess the compounds' effects on depression-like behaviors. Results indicated that certain derivatives significantly reduced immobility time in the forced swim test, a common measure for antidepressant efficacy .

Neuropharmacological Mechanisms

Another investigation focused on the neuropharmacological mechanisms underlying the antidepressant effects of these compounds. The study utilized various receptor binding assays and electrophysiological techniques to elucidate how these compounds interact with serotonin and norepinephrine transporters. Findings revealed that specific derivatives acted as dual inhibitors of both transporters, which is a desirable trait for modern antidepressants .

Summary Table of Applications

Application Description References
Antidepressant ActivityExhibits similar effects to traditional antidepressants like amitriptyline
Chemical SynthesisAllows for modifications to enhance biological activity
Neuropharmacological EffectsInteracts with serotonin and norepinephrine transporters

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

11-Substituted Derivatives

Compound Substituent Activity (IC₅₀ or GI₅₀) Reference
4c 4-Methoxyphenyl, amine Anticancer (GI₅₀: 2.5 µM)
4e 4-(Trifluoromethoxy)phenyl Anticancer (GI₅₀: 1.8 µM)
F176 Sulfamoylphenyl carboxylate S6K1 kinase inhibition (IC₅₀: 0.3 µM)
2-Fluoro-11-carboxylic acid Fluorine, COOH Unknown bioactivity; used as synthetic intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in 4e ) enhance antiproliferative potency .
  • Bulky substituents (e.g., sulfamoylphenyl in F176 ) improve kinase selectivity .

Amino and Heterocyclic Appendages

Compound Substituent Physicochemical Properties Reference
11-Piperidinyl Piperidine LogP: 4.5; Polar Surface Area: 16.1 Ų
11-Pyrrolidinyl Pyrrolidine LogP: 3.8; H-bond acceptors: 2
11-Amino-4-methyl Methyl, NH₂ Molecular Weight: 241.3 g/mol

Impact on Drug Likeness :

  • Piperidine/pyrrolidine groups balance lipophilicity (LogP 3.8–4.5) and solubility, favoring CNS penetration for H3-receptor targeting .
  • Amino groups (e.g., 11-amino-4-methyl) reduce LogP but may limit blood-brain barrier permeability .

Comparison with Naphthyridine Analogs

The Friedlander reaction-derived 7,8,9,10-tetrahydro-6H-cyclohepta[b][1,8]naphthyridine (10g) shares synthetic methodology with cycloheptaquinolines but differs in bioactivity:

  • Cycloheptaquinolines: Broader therapeutic scope (anticancer, kinase inhibition) due to the quinoline core’s π-π stacking capability .

Biological Activity

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline (TH-CHQ) is a bicyclic compound that combines a cycloheptane ring with a quinoline moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of TH-CHQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of TH-CHQ is C14H15NC_{14}H_{15}N with a molecular weight of approximately 215.28 g/mol. The compound features a chloro substituent at the 11-position of the quinoline ring, which influences its reactivity and biological interactions.

The biological activity of TH-CHQ is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, derivatives of TH-CHQ have shown potent inhibition with IC50 values indicating strong selectivity towards BChE over AChE .

Antimicrobial Properties

Research indicates that TH-CHQ exhibits antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Anticancer Effects

TH-CHQ derivatives have been evaluated for their anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines, including HeLa and MDA-MB-231, with IC50 values ranging from 3.35 to 16.79 µM . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Inhibition of lipid peroxidation has been observed in various assays, suggesting that TH-CHQ can mitigate oxidative stress in neuronal cells . Molecular docking studies have revealed that it binds effectively to AChE, potentially preventing amyloid-beta aggregation associated with Alzheimer's disease .

Study 1: Cholinesterase Inhibition

In a study evaluating the cholinesterase inhibitory activity of TH-CHQ derivatives, lead compounds exhibited IC50 values as low as 1.90 ± 0.16 µM for AChE inhibition. These findings suggest that modifications to the cycloheptaquinoline core can enhance selectivity and potency against cholinesterases .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of TH-CHQ using the TBARS assay to measure lipid peroxidation inhibition. The results indicated that some derivatives had IC50 values significantly lower than Trolox, a standard antioxidant, highlighting their potential as effective antioxidant agents .

Comparative Analysis

Compound IC50 (µM) Activity
TH-CHQ1.90AChE Inhibition
Derivative A6.23Lipid Peroxidation
Derivative B19.6Lipid Peroxidation
Trolox91.8Standard Antioxidant

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted quinoline precursors under catalytic hydrogenation or acid-mediated conditions. For example, multi-step routes may include Friedländer annulation followed by hydrogenation using palladium on carbon (Pd/C) in ethanol under reflux. Optimization can involve adjusting catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the fused cycloheptane-quinoline structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. For derivatives, X-ray crystallography can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritancy. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via approved chemical hazard protocols .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical predictions and experimental spectroscopic data for cyclohepta[b]quinoline derivatives?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model NMR chemical shifts and compare them with experimental data. If discrepancies arise, re-examine reaction conditions for unintended side products (e.g., oxidation artifacts) or conformational flexibility in the cycloheptane ring. Cross-validate findings using 2D NMR techniques like COSY and NOESY .

Q. What experimental strategies can elucidate the structure-activity relationships (SAR) of this compound in pharmacological contexts?

  • Methodological Answer : Synthesize derivatives with substitutions at the 2-, 6-, or 11-positions (e.g., methyl, amino, or pyrrolidinyl groups). Test these analogs in bioassays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. Use molecular docking to predict binding affinities against target proteins (e.g., kinases) and validate with surface plasmon resonance (SPR) .

Q. Which computational approaches best predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations can model solvent interactions and stability. For redox properties, conduct cyclic voltammetry (CV) experiments and compare with DFT-predicted oxidation potentials. Software like Gaussian or ORCA is recommended for these calculations .

Data Analysis and Interpretation

Q. How should researchers design experiments to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference results with structural analogs to isolate confounding variables (e.g., solubility differences) .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-UV at timed intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis, oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Reactant of Route 2
Reactant of Route 2
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.